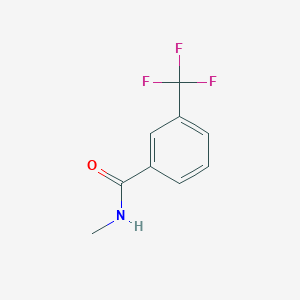

N-methyl-3-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKXMOMDYXMMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288315 | |

| Record name | N-Methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41882-19-3 | |

| Record name | N-Methyl-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41882-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Contemporary Organic Chemistry Research

The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in modern organic and medicinal chemistry. mdpi.com The trifluoromethyl (CF3) group, in particular, is frequently utilized to modulate the physicochemical characteristics of a parent compound. mdpi.com Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity make it a valuable functional group for fine-tuning molecular properties. The C-F bond is one of the strongest in organic chemistry, contributing to the increased stability of molecules containing this group against metabolic degradation. mdpi.com

The presence of the trifluoromethyl group can profoundly influence a molecule's conformational preferences and its ability to participate in intermolecular interactions. Research into trifluoromethyl-substituted compounds, such as N-methyl-3-(trifluoromethyl)benzamide, provides fundamental insights into non-covalent interactions like hydrogen bonds and halogen bonds. researchgate.net Systematic studies on the crystal structures of such molecules allow for a detailed analysis of their solid-state packing, which is governed by a network of these weak interactions. researchgate.netresearchgate.net Understanding these forces is critical in the field of crystal engineering, where the goal is to design solids with specific desired properties.

Overview of Research Trajectories for Fluorinated Benzamide Scaffolds

The benzamide (B126) framework is a common feature in many biologically active compounds. When combined with fluorine or fluorinated groups, the resulting fluorinated benzamide scaffolds become high-value targets in synthetic and medicinal chemistry. nih.gov Research in this area generally follows several key trajectories.

A primary focus is the enhancement of pharmacological properties. The incorporation of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, improve membrane permeability, and increase binding affinity to biological targets. core.ac.uknih.gov The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine, due to their similar steric demands. mdpi.com This substitution can lead to improved potency and a more favorable pharmacokinetic profile. nih.gov For instance, the anticancer drug Nilotinib contains a trifluoromethylphenyl group attached to a benzamide core structure, illustrating the successful application of this scaffold in drug design. wikipedia.org

Another significant research trajectory is the development of novel and efficient synthetic methodologies. The creation of C-N bonds in amidation reactions and the introduction of trifluoromethyl groups onto aromatic rings are areas of active investigation. rsc.orggoogle.com Researchers continuously seek more practical and versatile routes to access structurally diverse fluorinated benzamides. researchgate.netresearchgate.net Recent advances include palladium-catalyzed reactions and photocatalytic methods to construct these complex molecules under milder conditions. researchgate.netacs.org

Scope and Objectives of Academic Inquiry for N Methyl 3 Trifluoromethyl Benzamide

Established Synthetic Pathways and Precursors

Established methods for synthesizing this compound rely on well-documented reactions, primarily involving the coupling of a 3-(trifluoromethyl)benzoic acid precursor with methylamine (B109427). These can be broadly categorized into direct amidation approaches and transformations from other functional groups.

Direct Amidation Approaches

Direct amidation strategies are the most common and straightforward methods for constructing the target amide. These involve activating the carboxylic acid group of 3-(trifluoromethyl)benzoic acid to facilitate nucleophilic attack by methylamine.

A classic and robust method for amide synthesis is the two-step process involving the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amination. fishersci.co.ukrsc.org This pathway is widely used due to the high reactivity of the acid chloride intermediate.

The initial step involves the chlorination of 3-(trifluoromethyl)benzoic acid using a standard chlorinating agent. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed, often in an aprotic solvent. fishersci.co.ukrsc.org The resulting 3-(trifluoromethyl)benzoyl chloride is a highly electrophilic species.

In the subsequent amination step, the isolated 3-(trifluoromethyl)benzoyl chloride is reacted with methylamine. This reaction, a variant of the Schotten-Baumann reaction, typically proceeds rapidly at room temperature. fishersci.co.ukmychemblog.com A base, such as triethylamine (B128534) or pyridine (B92270), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. fishersci.co.ukmychemblog.com

General Reaction Scheme:

Step 1: Acid Chloride Formation 3-(Trifluoromethyl)benzoic Acid + SOCl₂ → 3-(Trifluoromethyl)benzoyl Chloride + SO₂ + HCl

Step 2: Amination 3-(Trifluoromethyl)benzoyl Chloride + CH₃NH₂ + Base → this compound + Base·HCl

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate a harsh acid chloride intermediate. mychemblog.com These reagents activate the carboxylic acid in situ, leading to high yields under mild conditions. ribbitt.com Several such reagents are applicable to the synthesis of this compound.

T3P (Propanephosphonic Acid Anhydride) : T3P is a versatile and mild coupling reagent known for its high efficiency, low epimerization rates in chiral substrates, and ease of workup, as the byproducts are water-soluble. ribbitt.comorganic-chemistry.org The reaction involves the activation of the carboxylic acid by T3P to form a mixed anhydride (B1165640), which is then attacked by the amine. acs.org The process is often carried out in the presence of a base like pyridine or triethylamine. organic-chemistry.orgacs.org

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDCI is a water-soluble carbodiimide (B86325) that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. mercer.educhemistrysteps.com This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. chemistrysteps.com To improve efficiency and suppress side reactions, EDCI is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.com The urea (B33335) byproduct from EDCI is water-soluble, simplifying purification. bachem.com While effective, care must be taken as the O-acylisourea intermediate can sometimes lead to racemization in chiral applications. fishersci.co.uk

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is a highly effective uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comwikipedia.orgenamine.net It is renowned for its high coupling efficiencies and fast reaction rates, even with sterically hindered substrates. enamine.net HATU reacts with the carboxylic acid to form an activated OAt-ester, which rapidly couples with the amine. wikipedia.org The reaction is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgenamine.net

Interactive Data Table: Comparison of Coupling Reagents This table summarizes typical conditions for the coupling of a generic carboxylic acid and amine, representative of the synthesis of this compound.

| Coupling Reagent | Additive (if common) | Typical Base | Solvent | Key Features |

| T3P | None | Pyridine, Triethylamine | Ethyl Acetate, DCM | Mild conditions; water-soluble byproducts; low racemization. ribbitt.comorganic-chemistry.org |

| EDCI | HOBt, HOAt | DIPEA, Triethylamine | DMF, DCM | Water-soluble urea byproduct; cost-effective. mercer.educommonorganicchemistry.comresearchgate.net |

| HATU | None | DIPEA, Triethylamine | DMF | High reactivity and speed; good for hindered substrates. wikipedia.orgenamine.net |

Alternative Functional Group Transformations

Beyond direct amidation of the parent carboxylic acid, this compound can be synthesized through the modification of other related functional groups.

One common alternative involves starting from an ester of 3-(trifluoromethyl)benzoic acid, such as methyl 3-(trifluoromethyl)benzoate. This ester can be converted to the desired amide through direct aminolysis with methylamine. However, this reaction is often slow and may require elevated temperatures or pressure to proceed efficiently, as esters are less reactive than acid chlorides. The synthesis of the starting methyl 3-(trifluoromethyl)benzoate itself can be achieved through the esterification of 3-(trifluoromethyl)benzoic acid with methanol (B129727) under acidic conditions. google.com

A more recently developed method provides a route to N-trifluoromethyl amides from carboxylic acid derivatives (halides and esters) and isothiocyanates in the presence of silver fluoride (B91410). nih.govnih.gov This strategy involves the desulfurization of the isothiocyanate, followed by acylation to yield the N-trifluoromethyl amide under mild conditions. nih.govresearchgate.net

Nucleophilic substitution strategies can offer alternative disconnections for forming the target molecule. One such approach involves the nucleophilic substitution of a leaving group on the benzoyl moiety by methylamine. For instance, 3-(trifluoromethyl)benzoyl fluoride can be used as a precursor. Acyl fluorides are known for their balanced stability and reactivity, often leading to cleaner reactions with fewer side products compared to acyl chlorides. beilstein-journals.org

Another innovative, though less direct, strategy is the iridium-catalyzed C-H amidation of benzoic acids. ibs.re.kr While this has been demonstrated for the introduction of sulfonylamino groups, the concept of direct C-N bond formation represents a frontier in synthetic chemistry. ibs.re.kr

Furthermore, the synthesis of the core precursor, 3-(trifluoromethyl)benzoic acid, often involves multiple steps starting from materials like m-xylene. These steps include side-chain chlorination, fluorination, and subsequent hydrolysis to yield the carboxylic acid, which serves as the primary starting point for most amidation pathways. google.comgoogle.com

Interactive Data Table: Research Findings on Precursor Synthesis This table highlights key findings from research on the synthesis of precursors and related amides.

| Starting Material | Reagents | Product | Research Focus/Finding |

| 3-(Trifluoromethyl)benzoic Acid | Thionyl Chloride, then Amine/Triethylamine | Carboxylic Amide | A one-pot synthesis using SOCl₂ was developed, showing good yields even with hindered amines and retention of stereochemistry. rsc.org |

| Carboxylic Acid | T3P, Pyridine | Amide | A mild and general method for amide bond formation with low epimerization, scalable to kilogram quantities. acs.org |

| Carboxylic Acid Halide/Ester | Isothiocyanate, Silver Fluoride | N-Trifluoromethyl Amide | A novel method to synthesize N-trifluoromethyl amides from readily available carboxylic acid derivatives under mild conditions. nih.govnih.gov |

| 3-Substituted Benzoic Acid | Ir-catalyst, Sulfonyl Azide (B81097) | meta- or para-substituted (N-sulfonyl)aniline | Development of Ir-catalyzed C-H amidation followed by decarboxylation to access meta/para substituted anilines. ibs.re.kr |

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the functionalization of aromatic rings. In the context of synthesizing this compound, a key approach involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene (B151609) ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. This inherent directing effect is advantageous for the synthesis of 3-substituted benzoyl compounds.

A plausible synthetic route would begin with trifluoromethylbenzene. The Friedel-Crafts acylation reaction can be carried out using an appropriate acylating agent, such as oxalyl chloride or a similar reagent, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would generate the 3-(trifluoromethyl)benzoyl chloride. Subsequent amidation of the acid chloride with methylamine would then yield the final product, this compound.

Alternatively, a direct carboxamidation of an arene can be achieved using reagents like cyanoguanidine in the presence of a Brønsted superacid such as triflic acid (CF₃SO₃H). While not specifically documented for this compound, this method has been shown to produce benzamides from arenes, with the reaction proceeding via a superelectrophilic intermediate.

Metal-Catalyzed Reactions for Aromatic Functionalization

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Aminocarbonylation:

A powerful method for the synthesis of benzamides is the palladium-catalyzed aminocarbonylation of aryl halides. This reaction brings together an aryl halide, carbon monoxide (CO), and an amine in a single step. For the synthesis of this compound, 3-bromobenzotrifluoride (B45179) would be a suitable starting material.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion to form a palladium(II) acyl complex. Subsequent reaction with methylamine leads to the formation of the amide and regeneration of the palladium(0) catalyst. Various palladium catalysts and ligands can be employed to optimize the reaction conditions. For instance, a system using a palladium catalyst with a Xantphos ligand has been shown to be effective for aminocarbonylation reactions. nih.gov

Suzuki-Miyaura Coupling for Derivatives:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com While not a direct route to this compound itself, it is a crucial method for synthesizing its derivatives. For example, a derivative of this compound bearing a substituent on the phenyl ring could be synthesized by coupling an appropriately substituted arylboronic acid with a halogenated this compound precursor. nih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This methodology is particularly valuable in medicinal chemistry for the rapid generation of analog libraries. nih.gov

Advanced Synthetic Techniques

Recent advances in synthetic chemistry have led to the development of novel techniques that offer improvements in efficiency, automation, and environmental impact.

Solid-Phase Synthesis Protocols

Solid-phase synthesis (SPS) is a powerful technique for the rapid and efficient construction of compound libraries. acs.orgnih.gov In the context of this compound synthesis, 3-(trifluoromethyl)benzoic acid could be anchored to a solid support, such as a 2-chlorotrityl chloride resin. acs.org The anchored carboxylic acid can then be reacted with methylamine in solution. After the reaction is complete, the desired this compound can be cleaved from the resin. This approach allows for the use of excess reagents to drive the reaction to completion and simplifies purification, as byproducts and excess reagents are easily washed away. While broadly applied to peptide and other small molecule synthesis, specific application to this exact molecule is less documented but highly feasible. nih.govmdpi.com

Catalytic Amidation Processes (e.g., Titanium(IV) isopropoxide catalysis)

Direct amidation of carboxylic acids with amines is an atom-economical but often challenging transformation due to the formation of stable ammonium (B1175870) carboxylate salts. Catalytic methods have been developed to overcome this limitation. Titanium(IV) isopropoxide has emerged as an efficient catalyst for the direct amidation of carboxylic acids. thieme-connect.comresearchgate.net

In this approach, 3-(trifluoromethyl)benzoic acid would be reacted directly with methylamine in the presence of a catalytic amount of titanium(IV) isopropoxide. The reaction typically requires elevated temperatures to drive off the water formed during the reaction. This method avoids the need to pre-activate the carboxylic acid, making it a more environmentally benign process. thieme-connect.comresearchgate.net Other titanium-based catalysts, such as titanium tetrafluoride, have also been shown to be effective for direct amidation reactions. rsc.orgrsc.org

Table 1: Examples of Titanium-Catalyzed Amidation of Carboxylic Acids

| Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | Ti(Oi-Pr)₄ (10) | THF | 70 | 95 | thieme-connect.comresearchgate.net |

| 4-Methoxybenzoic Acid | Benzylamine | Ti(Oi-Pr)₄ (10) | THF | 70 | 96 | thieme-connect.comresearchgate.net |

| Phenylacetic Acid | Benzylamine | Ti(Oi-Pr)₄ (10) | THF | 70 | 98 | thieme-connect.comresearchgate.net |

| Benzoic Acid | Aniline | TiF₄ (10) | Toluene | Reflux | 85 | rsc.orgrsc.org |

| Acetic Acid | Benzylamine | TiF₄ (5) | Toluene | Reflux | 92 | rsc.orgrsc.org |

Continuous-Flow Reactor Methodologies

Continuous-flow chemistry has gained significant traction as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, scalability, and process control. rsc.orgrsc.orgresearchgate.net The synthesis of amides is well-suited for flow chemistry. A common approach involves pumping a stream of an activated carboxylic acid derivative and a stream of an amine to a mixing point, followed by passage through a heated reactor coil to promote the reaction.

For the synthesis of this compound, 3-(trifluoromethyl)benzoyl chloride could be generated in-line from the corresponding carboxylic acid and an activating agent, and then immediately mixed with a solution of methylamine. The short residence time in the heated reactor can lead to rapid product formation with high yields. benthamdirect.comacs.org This methodology allows for safe handling of reactive intermediates and easy scalability by simply extending the operation time. researchgate.net

Table 2: Examples of Continuous-Flow Amide Synthesis

| Carboxylic Acid Derivative | Amine | Residence Time | Temperature (°C) | Yield (%) | Reference |

| Benzoyl Chloride | Benzylamine | 5 min | 100 | 95 | researchgate.net |

| Phenylacetic Acid Chloride | Morpholine | 1 min | Ambient | >99 | benthamdirect.com |

| Arylacetic Acid (activated) | Benzylamine | 7 min | 30 | 70 | acs.org |

Optimization of Synthetic Conditions

For each of the described synthetic methodologies, optimization of reaction conditions is crucial to maximize yield and purity while minimizing reaction time and waste. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For metal-catalyzed reactions, the ligand can have a profound effect on the reaction outcome. In solid-phase synthesis, the choice of resin and cleavage conditions are critical. For continuous-flow synthesis, flow rates and reactor dimensions are key variables to be optimized. The development of a robust and efficient synthesis of this compound would likely involve a systematic study of these parameters for the chosen synthetic route.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly impacting reaction rates, yields, and the purity of the final product. The primary route to this amide involves the reaction of a 3-(trifluoromethyl)benzoyl derivative (such as the acid chloride or ester) with methylamine. The solvent system must be capable of dissolving the reactants while facilitating the desired chemical transformation.

A variety of solvents have been explored for the synthesis of benzamides and their trifluoromethylated analogues. Dichloromethane (B109758) (CH2Cl2) is a common choice that reliably provides high yields and simplifies the aqueous workup process on a laboratory scale. orgsyn.org For instance, in related syntheses, a mixture of 2% acetic acid in methylene (B1212753) chloride has been successfully employed at room temperature. Other solvents documented in the synthesis of the isomeric 2-trifluoromethyl benzamide, which offer insights into potential systems for the 3-trifluoromethyl analogue, include chlorobenzene, dichlorobenzene, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone. google.com

In the context of continuous-flow synthesis, tetrahydrofuran (B95107) (THF) has been used effectively. acs.org For greener approaches, water itself can be used, sometimes at elevated temperatures where its properties as a solvent for organic compounds improve significantly. rsc.org The use of isopropanol (B130326) has also been reported for the synthesis of related 2-(trihalomethyl) benzamides, demonstrating the versatility of alcoholic solvents in this class of reactions. google.com The selection of the optimal solvent often involves a trade-off between reaction efficiency, cost, safety, and environmental impact.

Table 1: Solvent Systems in Benzamide Synthesis

| Solvent System | Reactants/Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| Dichloromethane (CH2Cl2) | Amidation | Room Temperature | orgsyn.org |

| 2% Acetic Acid / CH2Cl2 | Reductive Amination | Room Temperature | |

| Tetrahydrofuran (THF) | Continuous-Flow Amidation | 80 °C | acs.org |

| Isopropanol | Amidation of Acyl Chloride | -10 °C to 0 °C | google.com |

| Water | Iron-catalyzed Rearrangement | Ambient Temperature | researchgate.net |

Temperature Regimes and Reaction Kinetics

Temperature control is fundamental to managing reaction kinetics, influencing both the rate of formation of this compound and the prevalence of side reactions. The optimal temperature regime is highly dependent on the specific reactants, catalysts, and solvent system employed.

Many laboratory-scale preparations are conducted at moderate temperatures. For example, reductive amination pathways to form related benzamide structures have been carried out at room temperature over several hours. Similarly, the acylation of an amine with a benzoyl chloride derivative can be initiated at a reduced temperature of 0 °C to control the initial exothermic reaction, followed by stirring at room temperature for an extended period (e.g., 5 hours) to ensure completion. orgsyn.org Low-temperature conditions, ranging from -10 °C to 0 °C, are also utilized, particularly when using highly reactive reagents like ammonia (B1221849) gas in isopropanol, to maintain selectivity and prevent degradation. google.com

Conversely, some synthetic routes require significantly higher temperatures to proceed at a practical rate. Patent literature for the synthesis of the isomeric 2-trifluoromethyl benzamide describes reaction temperatures ranging from 60 °C to as high as 260 °C for steps such as fluorination or cyanation of precursors. google.com Continuous-flow processes have been optimized at elevated temperatures, such as 80 °C, to achieve high yields in short residence times. acs.org High-temperature water has also been used as a medium for related syntheses, highlighting a green chemistry approach where temperature is tuned to optimize yield. rsc.org

Stoichiometric Control and Yield Enhancement

The precise control of reactant stoichiometry is a key strategy for maximizing the yield of this compound and minimizing the formation of impurities. In a typical amidation reaction, the molar ratio of the amine to the acylating agent is carefully managed. Often, a slight excess of the more volatile or less expensive reactant, such as methylamine, may be used to drive the reaction to completion.

In documented procedures for similar transformations, the stoichiometry is meticulously defined. For example, a reductive amination might involve equimolar amounts (1 equivalent) of the amine and a carbonyl compound, with an excess of the reducing agent (2 equivalents) to ensure full conversion. In processes involving a base to neutralize an acidic byproduct like HCl, such as the reaction of an acyl chloride with an amine, the base (e.g., potassium carbonate) is typically used in excess (2 equivalents). orgsyn.org

In continuous-flow systems, not only the ratio of reactants but also the ratio of reagents like catalysts and bases are optimized. For instance, the synthesis of trifluoromethylated heterocycles was improved by increasing the stoichiometric ratio of trifluoroacetic anhydride (TFAA) and triethylamine (TEA). acs.org An increase in the ratio of TFAA:TEA from 1.2:1.3 to 2.4:2.6 resulted in a significant yield improvement from 80% to over 99% under optimized temperature and pressure conditions. acs.org This demonstrates that careful adjustment of stoichiometry is a powerful tool for yield enhancement.

Catalyst Design and Loading Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to this compound that are more efficient, selective, and environmentally benign. The design of the catalyst and the optimization of its loading are critical for achieving desired outcomes.

While simple amidation may not always require a catalyst, related and more complex synthetic routes benefit significantly from them. For the synthesis of the isomeric 2-trifluoromethyl benzamide, various catalysts are employed depending on the specific reaction step. These include phase-transfer catalysts, palladium-on-carbon (Pd/C) for hydrogenation steps, and bases like triethylamine or diazabicyclo[5.4.0]undec-7-ene (DBU). google.com The molar ratio of these catalysts to the substrate is carefully controlled, often in the range of 0.05 to 0.5 equivalents for a hydrogenation catalyst. google.com

More advanced and greener catalytic systems are also being developed. An iron(III) sulfate-catalyzed rearrangement of oxaziridines has been shown to be an atom-economical route to N-alkylbenzamides in water. researchgate.net This highlights a shift towards using abundant, inexpensive, and low-toxicity metals. Furthermore, bifunctional catalysts such as Au/DNA have been used for the amidation of alcohols and azides, operating under mild conditions (50 °C) in aqueous solutions. rsc.org The optimization of catalyst loading is crucial; it must be high enough to ensure a practical reaction rate but low enough to minimize cost and potential contamination of the product.

Table 2: Catalysts in Benzamide and Precursor Synthesis

| Catalyst | Reaction Type | Loading | Reference |

|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | Hydrogenation | 0.05 - 0.5 eq | google.com |

| Triethylamine | Base Catalysis | 0.9 - 3.5 eq | google.com |

| Iron(III) Sulfate | Rearrangement | Catalytic | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an increasingly important consideration, aiming to reduce the environmental footprint of its production. This involves a holistic approach, from the choice of starting materials to the final purification steps.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. rsc.org

The traditional synthesis of amides from a carboxylic acid chloride and an amine is a substitution reaction. This process generates a stoichiometric amount of byproduct (in this case, hydrogen chloride, which is typically neutralized by a base, forming a salt). While the chemical yield may be high, the atom economy is inherently less than 100% due to the formation of this byproduct.

Use of Benign Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, toxic, and environmentally persistent. A key green chemistry objective is to replace these with more benign alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water at room temperature, heating water under pressure can dramatically alter its properties, making it a suitable medium for organic reactions. rsc.org Syntheses of N-alkylbenzamides have been successfully demonstrated in water, sometimes with the aid of a surfactant. researchgate.net

Another strategy is the use of solvents that are less hazardous and have a better environmental profile than traditional chlorinated solvents or aprotic polar solvents. Benzotrifluoride (B45747) (BTF), the parent compound of the trifluoromethyl group in the target molecule, and its derivatives have been proposed as more environmentally friendly solvents for organic synthesis. researchgate.net They are relatively inert and can replace more hazardous solvents like benzene. researchgate.net Isopropanol is another example of a less toxic solvent alternative that has been used in related benzamide syntheses. google.com The use of solvent-free conditions, where the neat reactants are mixed, represents the ultimate green approach, eliminating solvent waste entirely. researchgate.net

Fundamental Reaction Pathways

The principal reactions of this compound involve the amide functional group and the aromatic ring. These pathways are heavily influenced by the electronic effects of the substituents.

Amide Hydrolysis under Acidic and Basic Conditions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under both acidic and basic conditions, typically requiring heat. libretexts.org The presence of the electron-withdrawing trifluoromethyl group is expected to influence the rate of this reaction.

Acidic Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to the nitrogen atom, making the amine a better leaving group. The collapse of the tetrahedral intermediate expels methylamine, which is then protonated to form the methylammonium (B1206745) ion, driving the reaction to completion. libretexts.org Studies on substituted benzamides have shown that electron-withdrawing groups, such as the trifluoromethyl group, generally accelerate the rate of acid-catalyzed hydrolysis. researchgate.net

Basic Hydrolysis: In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orglibretexts.org This is typically the rate-determining step and results in a tetrahedral alkoxide intermediate. libretexts.org The intermediate then collapses, eliminating the methylamide anion (-NHCH3), which is a poorer leaving group than a neutral amine. This anion then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming the carboxylate salt and methylamine. libretexts.org This final deprotonation step effectively drives the reaction to completion. libretexts.org The rate of alkaline hydrolysis is influenced by both steric and electronic factors; electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate. arkat-usa.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The substitution pattern on the aromatic ring of this compound is directed by the combined influence of the N-methylcarboxamide and the trifluoromethyl groups.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene ring. libretexts.org The substituents on the ring determine the rate and regioselectivity of the reaction. The trifluoromethyl group (CF3) is a strong electron-withdrawing group and is deactivating, meaning it makes the ring less reactive towards electrophiles. youtube.com It is a meta-director. youtube.com The N-methylcarboxamide group (-CONHCH3) is also deactivating due to the electron-withdrawing nature of the carbonyl group, but it is an ortho-, para-director because the nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the ortho and para intermediates.

In the case of this compound, both groups are deactivating. The powerful meta-directing effect of the CF3 group at position 3 and the ortho-, para-directing effect of the -CONHCH3 group at position 1 will direct incoming electrophiles. The possible positions for substitution are C2, C4, C5, and C6.

Position 5: This position is meta to the -CONHCH3 group and ortho to the -CF3 group.

Position 4 and 6: These positions are ortho and para to the -CONHCH3 group, respectively, and ortho to the -CF3 group. Given that both groups deactivate the ring, forcing conditions may be necessary for electrophilic substitution to occur. The precise product distribution would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group on the aromatic ring and a good leaving group. nih.gov The trifluoromethyl group is strongly electron-withdrawing, which can facilitate SNAr reactions. acs.org While a trifluoromethyl group itself is generally not a leaving group, its presence can activate other leaving groups (like halogens) on the ring toward nucleophilic attack. acs.orgacs.org If a suitable leaving group were present on the ring of this compound, the CF3 group would activate the positions ortho and para to it for nucleophilic attack.

Reactions Involving the Trifluoromethyl Group (e.g., stability, transformations)

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. acs.org It is generally robust and unreactive under many conditions. However, transformations are possible under specific, often harsh, conditions.

Stability: The CF3 group is highly resistant to both acidic and basic hydrolysis. For instance, converting a benzotrifluoride to a carboxylic acid requires concentrated sulfuric acid. acs.org This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.com

Transformations: Despite its stability, the trifluoromethyl group can undergo certain reactions. For example, it can be converted to a trichloromethyl group using aluminum chloride. acs.org More recent research has focused on selective C-F bond transformations. Nucleophilic attack on the trifluoromethyl group is difficult but can be achieved under certain conditions, especially when the aromatic ring is activated by other substituents. acs.org For example, some aromatic trifluoromethyl compounds react with nucleophiles like sodium amide. acs.org

Mechanistic Investigations

Detailed mechanistic studies provide insight into the reaction rates and the transient species formed during the transformation of this compound.

Kinetic Studies of Key Transformations

The rate of amide hydrolysis is pH-dependent. psu.edu In both acidic and basic hydrolysis, the reaction is typically first-order with respect to the amide and the catalyst (H+ or OH-). bohrium.commcmaster.ca For substituted benzamides, Hammett plots can be used to correlate reaction rates with the electronic properties of the substituents. Electron-withdrawing groups, like CF3, generally lead to an increased rate constant for hydrolysis compared to unsubstituted benzamide. researchgate.net For instance, one study on substituted benzamides found that electron-attracting groups accelerated the rate of hydrolysis in concentrated perchloric acid. researchgate.net

| Substituent (para-position) | Electronic Effect | Expected Relative Rate of Acid Hydrolysis |

|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | Fastest |

| -CF3 | Strongly Electron-Withdrawing | Fast |

| -H | Neutral | Baseline |

| -CH3 | Electron-Donating | Slow |

| -OCH3 | Strongly Electron-Donating (by resonance) | Slowest |

This table illustrates the general trend that electron-withdrawing groups accelerate amide hydrolysis, while electron-donating groups retard it. Actual rates would need to be determined experimentally.

Intermediates Characterization in Complex Reaction Sequences

The key intermediate in both acidic and basic amide hydrolysis is a tetrahedral intermediate . libretexts.orgcdnsciencepub.com

In basic hydrolysis , the nucleophilic addition of a hydroxide ion to the carbonyl carbon forms a tetrahedral alkoxide anion. libretexts.orglibretexts.org The conformation of this intermediate can be crucial in determining the reaction products, especially in more complex systems where cleavage of either the C-N or C-O bond is possible. cdnsciencepub.com

In acid-catalyzed hydrolysis , the attack of water on the protonated amide leads to a neutral tetrahedral intermediate. libretexts.orgmcmaster.ca This intermediate is transient and quickly undergoes proton transfer and elimination of the leaving group.

In electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the relative stability of the benzenonium ions formed by attack at different positions would dictate the final product distribution.

Stereochemical Outcomes and Control in Synthetic Reactions

The introduction of a stereocenter into this compound or its derivatives is a critical aspect of its synthetic chemistry, particularly for applications in pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity. Achieving control over stereochemical outcomes in reactions involving this compound relies on the principles of asymmetric synthesis, employing chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer or diastereomer over others.

While specific, detailed studies on the stereoselective synthesis of this compound itself are not extensively documented in publicly available literature, the broader field of synthesizing chiral molecules containing trifluoromethyl groups provides a strong basis for understanding the potential methodologies. The strategies generally involve the enantioselective or diastereoselective formation of key bonds, such as the C-N or C-C bonds, adjacent to the stereogenic center.

For instance, in the synthesis of chiral α-trifluoromethyl amines, a common strategy is the asymmetric reduction of a corresponding ketimine. nih.gov The use of chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the delivery of a hydride to one face of the imine preferentially, leading to a high enantiomeric excess (ee) of one amine stereoisomer. Similarly, catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts has been shown to produce optically active trifluoromethylated amines with high enantioselectivities. sustech.edu.cn

Another approach involves the diastereoselective functionalization of a chiral precursor. For example, if a chiral amine is used to form an enamide, subsequent reactions on the double bond can be directed by the existing stereocenter, leading to the formation of a new stereocenter with a specific configuration. The development of methods for the synthesis of chiral trifluoromethylated enamides highlights the potential for creating complex chiral structures. chemrxiv.org

The following table presents representative data from a study on the asymmetric synthesis of chiral trifluoromethylated amines, which illustrates the level of stereochemical control that can be achieved in systems analogous to derivatives of this compound.

Table 1: Representative Enantioselective Synthesis of Chiral Trifluoromethylated Amines via Catalytic Isomerization

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Chiral Catalyst A | CH₂Cl₂ | 25 | 12 | >95 | 92 |

| 2 | Chiral Catalyst B | Toluene | 0 | 24 | 85 | 88 |

| 3 | Chiral Catalyst A | THF | 25 | 12 | 90 | 85 |

| 4 | Chiral Catalyst C | Hexane | 40 | 8 | >95 | 95 |

This table is a representative example based on data for analogous compounds to illustrate the principles of stereochemical control. sustech.edu.cn

The choice of catalyst, solvent, and temperature are critical parameters that are optimized to maximize both the conversion and the enantioselectivity of the reaction. The trifluoromethyl group itself can influence the stereochemical outcome due to its steric bulk and strong electron-withdrawing nature, which can affect the geometry and electronics of the transition state.

Solvent Effects on Reactivity and Conformational Preferences

The solvent in which a reaction is conducted can have a profound impact on the reactivity of this compound and its conformational preferences. These effects arise from the interactions between the solvent molecules and the solute, which can stabilize or destabilize the ground state, transition state, or different conformers of the molecule.

Reactivity:

Solvent polarity is a key factor influencing reaction rates and pathways. For reactions involving polar or charged intermediates and transition states, polar solvents generally lead to rate enhancements due to better solvation and stabilization of these species. For example, in reactions where a C-N bond is formed, a more polar solvent can facilitate the separation of charge in the transition state, lowering the activation energy. chemrxiv.org

In some cases, the solvent can do more than just influence the rate; it can control the reaction's outcome. For instance, in cycloaddition reactions involving related trifluoromethylated compounds, the choice of solvent has been shown to dictate the type of product formed. A study demonstrated that the reaction of a 2-trifluoromethyl-1,3-enyne with 2,2,2-trifluorodiazoethane (B1242873) yielded a pyrazoline in a polar aprotic solvent like N,N-dimethylacetamide (DMAc), whereas a cyclopropane (B1198618) derivative was formed in a less polar solvent like 1,2-dichloroethane (B1671644) (DCE). rsc.org This highlights the solvent's role in directing the reaction along completely different mechanistic pathways.

Conformational Preferences:

This compound, like other N-substituted amides, can exist in different conformations due to restricted rotation around the amide C-N bond (leading to cis and trans isomers) and rotation around the aryl-carbonyl bond. The solvent can influence the equilibrium between these conformers.

The trifluoromethyl group is a sensitive probe for its local environment, and its ¹⁹F NMR chemical shift can be used to study solvent effects. Studies on trifluoromethyl-containing aromatic compounds have shown that the ¹⁹F chemical shift is sensitive to solvent polarity. nih.govnih.gov An increase in solvent polarity generally leads to a downfield shift in the ¹⁹F NMR signal, indicating a change in the electronic environment of the CF₃ group. This is attributed to the solvent's ability to polarize the C-F bonds and influence the shielding of the fluorine nuclei.

The following table illustrates the effect of solvent polarity on the ¹⁹F NMR chemical shift of a trifluoromethyl group attached to an aromatic ring, which is analogous to the situation in this compound.

Table 2: Effect of Solvent Polarity on the ¹⁹F NMR Chemical Shift of an Aromatic Trifluoromethyl Probe

| Solvent (Methanol:Water ratio) | Polarity Index (Py) | Δδ (ppm) |

| 4:1 | 1.454 | 0.00 |

| 2:1 | 1.655 | -0.12 |

| 1:1 | 1.856 | -0.25 |

| 1:2 | 2.057 | -0.38 |

| 1:4 | 2.258 | -0.50 |

Data adapted from a study on a related trifluoromethylphenyl derivative to illustrate the trend. nih.gov Δδ is the change in chemical shift relative to the least polar solvent.

Furthermore, the conformational equilibrium between different rotamers of the amide group can be influenced by the solvent. In non-polar solvents, intramolecular interactions may be more dominant in determining the preferred conformation. In polar solvents, however, intermolecular hydrogen bonding between the solvent and the amide group can disrupt intramolecular interactions and favor conformers that are better solvated. rsc.org For N-methyl amides, the trans conformation is generally favored due to less steric hindrance, but the energy difference between the cis and trans forms can be modulated by the solvent. Theoretical and experimental studies on related N-methylamides have shown that the population of different conformers changes significantly with solvent variation.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Methyl 3 Trifluoromethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural analysis of N-methyl-3-(trifluoromethyl)benzamide, offering insights into the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR Techniques

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton. The aromatic protons on the trifluoromethyl-substituted ring typically appear in the downfield region, between 7.5 and 8.2 ppm, due to the electron-withdrawing nature of the trifluoromethyl and amide groups. The N-methyl group is expected to present as a doublet around 2.9-3.0 ppm, coupled to the amide proton. The amide proton itself would likely appear as a broad quartet, due to coupling with the N-methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 | Multiplet |

| NH | Variable, broad | Quartet |

Carbon (¹³C) NMR Techniques

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum will show signals for the carbonyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the N-methyl carbon. The carbonyl carbon is typically observed in the range of 165-170 ppm. The aromatic carbons will appear between 120 and 140 ppm, with their exact shifts influenced by the positions of the substituents. The carbon of the trifluoromethyl group is characteristically split into a quartet by the three fluorine atoms, a phenomenon explained by the "n+1" rule where n is the number of coupled fluorine atoms. nih.gov This quartet is expected around 124 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 271 Hz. nih.gov The N-methyl carbon signal is anticipated to be in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 165 - 170 | Singlet |

| Aromatic C-CF₃ | ~131 | Quartet |

| Aromatic CH | 123 - 135 | Singlet or Quartet (multi-bond C-F coupling) |

| Aromatic C-C=O | ~134 | Singlet |

| CF₃ | ~124 | Quartet (¹JCF ≈ 271 Hz) |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. biointerfaceresearch.com For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data from similar compounds like 1-methyl-3-(trifluoromethyl)benzene, the chemical shift for this group is anticipated to be around -63 ppm relative to a CFCl₃ standard. researchgate.net This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₈F₃NO, the predicted monoisotopic mass is 203.0558 Da. uni.lu In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺. The calculated m/z for the [M+H]⁺ ion of this compound is 204.06308. uni.lu The high accuracy of HRMS can distinguish this from other ions with the same nominal mass, thus confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₉F₃NO⁺ | 204.06308 |

| [M+Na]⁺ | C₉H₈F₃NNaO⁺ | 226.04502 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. sigmaaldrich.com For this compound, key vibrational bands would include the C=O stretch, N-H stretch and bend, C-N stretch, and the C-F stretches of the trifluoromethyl group.

The carbonyl (C=O) stretching vibration is a strong and prominent band in the IR spectrum, typically appearing in the region of 1650-1680 cm⁻¹ for secondary amides. The N-H stretching vibration is expected as a sharp band around 3300 cm⁻¹. The N-H bending vibration usually appears around 1550 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3300 |

| C=O | Stretch | 1650 - 1680 |

| N-H | Bend | ~1550 |

| C-F (of CF₃) | Stretch | 1100 - 1350 |

Theoretical and Computational Studies of N Methyl 3 Trifluoromethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. These methods model the electronic and nuclear arrangement of a molecule to determine its behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. aps.org This method calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. aps.org For aromatic amides like N-methyl-3-(trifluoromethyl)benzamide, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), are commonly used to perform geometry optimization, where the molecule's lowest energy conformation is found. nih.govresearchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Data from DFT Geometry Optimization for a Benzamide (B126) Structure This table presents the type of data obtained from a DFT geometry optimization. The values are representative and not specific to this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond. | ~1.25 Å |

| C-N Bond Length | The length of the amide C-N bond. | ~1.36 Å |

| N-H Bond Length | The length of the bond between nitrogen and hydrogen. | ~1.01 Å |

| C-CF3 Bond Length | The length of the bond connecting the phenyl ring and the trifluoromethyl group. | ~1.50 Å |

Homodesmotic reactions are hypothetical, isodesmic reactions designed to accurately calculate the thermodynamic properties of a molecule, such as strain energy or resonance stabilization, by preserving the number and types of all bonds. nih.gov This conservation of bond types on both sides of the reaction equation allows for a high degree of error cancellation in computational calculations, leading to more reliable results. This type of analysis is particularly useful for quantifying the energetic effects of structural features like ring strain or steric hindrance introduced by bulky substituents like the trifluoromethyl group. researchgate.net

For this compound, a hypothetical homodesmotic reaction could be constructed to isolate the interaction energy between the trifluoromethyl group and the N-methylbenzamide core. By calculating the enthalpy change (ΔH_rxn) of this reaction, one can determine the energetic strain or stabilization imparted by the -CF3 group at the meta position.

A Hypothetical Homodesmotic Reaction: this compound + Benzene (B151609) + N-methylacetamide → Toluene + N-methylbenzamide + 3-(trifluoromethyl)benzene

The calculated heat of this reaction would reveal the net energetic effect of the substituent arrangement in the target molecule.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. sphinxsai.com Its energy level is correlated with the molecule's nucleophilicity and ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. sphinxsai.com Its energy level relates to the molecule's electrophilicity and electron affinity. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. sphinxsai.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. aps.org

DFT calculations are routinely used to compute the energies of these orbitals. nih.gov For molecules containing trifluoromethyl groups, the strong electron-withdrawing nature of the -CF3 group is expected to lower both the HOMO and LUMO energy levels.

Table 2: Representative FMO Data for Trifluoromethyl-Substituted Aromatic Compounds This table shows example data for related molecules to illustrate the typical values obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-3-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline | ~ -6.6 | ~ -1.9 | ~ 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net The MEP map is color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow : Regions of near-zero potential, typically associated with nonpolar parts of the molecule. wolfram.com

For this compound, the MEP map would be expected to show a significant negative potential (red) around the lone pairs of the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. Conversely, positive potential (blue) would be concentrated around the amide (N-H) proton and potentially influenced by the highly electron-withdrawing trifluoromethyl group, highlighting these as sites for nucleophilic interaction. researchgate.net

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy for determining the electronic properties of molecules.

While computationally more demanding than DFT, ab initio calculations can provide benchmark results for the electronic properties of this compound. They are particularly useful for obtaining precise values for properties like electron correlation energies, which are crucial for understanding weak intermolecular interactions. However, their high computational cost typically limits their application to smaller molecules or systems where extreme accuracy is required.

Semi-Empirical Methods for Computational Efficiency

Semi-empirical methods, such as AM1 and PM3, are based on the same fundamental Hartree-Fock framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. This parameterization significantly reduces computational time, making these methods orders of magnitude faster than DFT or ab initio approaches.

The primary advantage of semi-empirical methods is their efficiency, which allows for the rapid calculation of properties for very large molecules or for high-throughput screening of many compounds. For this compound, these methods could be used for initial conformational searches or to model its behavior in large molecular systems where more accurate methods would be computationally prohibitive. The trade-off for this speed is a reduction in accuracy, and the reliability of the results depends heavily on the quality of the parameterization for the specific atoms and bond types present in the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. For this compound, a TD-DFT analysis would yield valuable information about its ultraviolet-visible (UV-Vis) absorption spectrum, including the energies of electronic transitions and their corresponding oscillator strengths.

A typical TD-DFT calculation would be performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set is critical for obtaining accurate results. For instance, a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p) is often employed for such studies on organic molecules. researchgate.net The analysis would predict the vertical excitation energies, which correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy virtual orbitals. These transitions are often of a π → π* or n → π* character, localized on the benzamide moiety. nih.gov

The influence of solvents on the electronic absorption spectrum can be modeled using the Polarizable Continuum Model (PCM) within the TD-DFT framework. researchgate.net By performing calculations in different solvents (e.g., a nonpolar solvent like cyclohexane (B81311) and a polar solvent like ethanol), one can predict solvatochromic shifts (shifts in the absorption maxima) and understand how the solvent environment affects the excited states. nih.gov For this compound, polar solvents would be expected to stabilize charge-transfer states to a greater extent, potentially leading to red shifts in the corresponding absorption bands.

A hypothetical table of TD-DFT results for this compound in the gas phase is presented below:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.85 | 255 | 0.15 | HOMO -> LUMO |

| S2 | 5.20 | 238 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.50 | 225 | 0.32 | HOMO -> LUMO+1 |

This data would be instrumental in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-C(O) and C(O)-N bonds. Conformational analysis can be performed by systematically scanning the potential energy surface (PES) as a function of the dihedral angles associated with these bonds. tandfonline.comtandfonline.com Density Functional Theory (DFT) calculations are well-suited for this purpose, providing accurate relative energies of different conformers. researchgate.net

The results of such an analysis would likely reveal several low-energy conformers. The relative orientation of the trifluoromethyl group and the N-methyl group with respect to the amide plane will dictate the stability of these conformers due to steric and electronic effects. researchgate.netnih.gov Molecular dynamics (MD) simulations can provide further insights into the flexibility of the molecule and the dynamics of interconversion between different conformers in a given environment (e.g., in solution). nih.govacs.org The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during an MD simulation can highlight the rigid and flexible regions of the molecule. tandfonline.com

A hypothetical potential energy scan for the rotation around the C(aryl)-C(O) bond might reveal energy barriers and stable conformers as shown in the table below:

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer |

| 0 | 2.5 | Eclipsed |

| 60 | 0.0 | Staggered (Stable) |

| 120 | 2.8 | Eclipsed |

| 180 | 0.5 | Staggered (Stable) |

In the solid state, the properties of this compound are governed by intermolecular interactions. The PIXEL method is a computational approach that calculates lattice energies by summing the Coulombic, polarization, dispersion, and repulsion contributions between molecular pairs in a crystal. acs.orgnih.gov This method uses the electron density of an isolated molecule, calculated at a high level of theory (e.g., MP2/6-31G(d,p)), to derive these energy components. nih.gov

A representative table of intermolecular interaction energies from a hypothetical PIXEL calculation on a dimer of this compound is shown below:

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| N-H···O | -35.2 | -8.5 | -15.1 | 20.3 | -38.5 |

| π-π stacking | -5.1 | -2.3 | -25.8 | 12.5 | -20.7 |

The presence of a solvent can significantly influence the properties of this compound, such as its conformational equilibrium and dipole moment. acs.org Computational modeling of solvent effects can be achieved through explicit or implicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. cnr.it

By performing geometry optimizations and property calculations with the PCM, one can study how the molecule adapts to solvents of different polarities. mdpi.com For instance, the equilibrium between different conformers can shift in a polar solvent if the conformers have different dipole moments. rsc.org A more polar solvent will preferentially stabilize the conformer with a larger dipole moment. These calculations can help rationalize experimental observations of solubility and reactivity in different solvents. acs.org

Computational Crystal Engineering

This compound, like many organic molecules, may exhibit polymorphism, the ability to exist in multiple crystal structures. mdpi.com Computational crystal structure prediction (CSP) methods are employed to explore the potential polymorphic landscape of a compound. nih.govrsc.org A typical CSP workflow involves generating a large number of hypothetical crystal packings based on the molecular structure and then ranking them based on their calculated lattice energies. nih.gov

The initial ranking is often done using force fields, followed by more accurate DFT-D calculations (DFT with dispersion corrections) for the most promising low-energy structures. iucr.org This process can predict the most likely observable polymorphs and provide their detailed crystal structures. The analysis of the predicted crystal structures would reveal the different hydrogen bonding networks and packing arrangements that characterize each polymorph. osti.govscispace.com Such studies are invaluable in the pharmaceutical and materials science fields, where different polymorphs can have different physical properties.

A hypothetical outcome of a CSP study could be a crystal energy landscape, plotting the relative energy of predicted polymorphs against their density.

Simulation of Supramolecular Synthons and Networks

The assembly of molecules in the solid state is governed by a complex interplay of intermolecular interactions, leading to the formation of recognizable patterns known as supramolecular synthons. Computational simulations are invaluable tools for predicting and understanding these synthons and the resulting crystal networks. In the case of this compound, several potential synthons can be identified based on the functional groups present: the amide N-H and C=O groups, the trifluoromethyl (CF₃) group, and the aromatic ring.

A detailed analysis of the crystal packing of related trifluoromethyl-substituted N-methyl-N-phenylbenzamides reveals that in the absence of strong hydrogen bond donors, the packing is stabilized by a cooperative network of weak C-H···O=C, C-H···π, and C-H···F-C interactions. researchgate.net For this compound, simulations would explore the relative stability of different synthons. The classic amide N-H···O=C hydrogen bond is expected to be the most significant contributor to the lattice energy. However, the trifluoromethyl group introduces the possibility of C-H···F-C and F···F interactions, which, although weaker, can collectively provide substantial stabilization. rsc.org

Simulations can generate various plausible crystal packing arrangements and calculate their relative energies. This allows for the identification of the most likely supramolecular network. The table below illustrates the principal intermolecular interactions and their estimated stabilization energies for this compound, derived from computational studies on analogous systems. researchgate.netrsc.orgmdpi.comresearchgate.net

| Interaction Type | Donor | Acceptor | Estimated Stabilization Energy (kcal/mol) |

| Amide-Amide Hydrogen Bond | N-H | C=O | -5 to -8 |

| C-H···O Hydrogen Bond | Aromatic C-H | C=O | -1.5 to -3.0 |

| C-H···F Hydrogen Bond | Methyl C-H / Aromatic C-H | F-C(F₂) | -0.5 to -1.5 |

| π···π Stacking | Benzene Ring | Benzene Ring | -2.0 to -4.0 |

| F···F Interactions | CF₃ | CF₃ | -0.3 to -0.8 |

These simulations are crucial for understanding polymorphism, where a single compound can form multiple crystal structures with different physical properties. By predicting the most stable synthons and networks, computational studies guide the rational design of crystalline materials with desired characteristics. mdpi.comresearchgate.net

Studies on Hydrogen Bonding with Organic Fluorine

The role of organically bound fluorine in hydrogen bonding has been a subject of considerable research and debate. While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor is generally weak. However, in molecules containing multiple fluorine atoms, such as the trifluoromethyl group in this compound, the cumulative electron-withdrawing effect can polarize adjacent C-H bonds, enhancing their donor capacity, and the fluorine atoms themselves can participate in weak C-H···F-C hydrogen bonds. researchgate.netrsc.org

Computational studies using methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) have provided evidence for the existence and nature of these weak interactions. rsc.orgnih.govias.ac.in For this compound, intramolecular hydrogen bonds are unlikely due to the meta-substitution pattern. Therefore, intermolecular C-H···F-C interactions are expected to be key contributors to the crystal packing.

DFT calculations on similar fluorinated benzanilides and related structures have established that C-H···F interactions, while weak, are directional and can play a crucial role in the absence of stronger hydrogen bond donors. rsc.orgnih.gov The interaction energy is typically in the range of -0.5 to -1.5 kcal/mol. These studies have also shown that all three fluorine atoms of a CF₃ group can participate in such interactions.

The table below presents typical geometric parameters for C-H···F-C hydrogen bonds, as determined from computational studies on analogous molecular systems. These parameters provide a framework for identifying and characterizing these interactions in simulated crystal structures of this compound.

| Parameter | Description | Typical Value Range |

| H···F Distance | The distance between the hydrogen and fluorine atoms. | 2.2 - 2.7 Å |

| C-H···F Angle | The angle formed by the C-H bond and the H···F vector. | 110° - 160° |

| Interaction Energy | The calculated stabilization energy of the interaction. | -0.5 to -1.5 kcal/mol |

These computational investigations highlight that even weak interactions involving organic fluorine are critical for a comprehensive understanding of the supramolecular architecture of fluorinated organic compounds. researchgate.netrsc.org

Computational Studies for Spectroscopic Data Interpretation

Computational chemistry provides powerful tools for the interpretation of experimental spectroscopic data. By simulating spectra from first principles, it is possible to assign spectral features to specific molecular motions or electronic transitions, aiding in structure elucidation and the understanding of molecular properties.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.govarxiv.org While there is often a systematic overestimation of the calculated frequencies compared to experimental values, this can be corrected using empirical scaling factors, leading to excellent agreement between simulated and experimental spectra. researchgate.net

For this compound, a simulated vibrational spectrum would allow for the unambiguous assignment of the observed absorption bands. The spectrum can be conceptually divided into several regions corresponding to the vibrations of specific functional groups. nih.gov

The table below presents the expected principal vibrational modes for this compound and their computationally predicted frequency ranges, based on DFT studies of similar aromatic amides and trifluoromethyl-containing compounds. nih.govnih.govresearchgate.net

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Stretching of the amide N-H bond. | 3300 - 3500 |

| C-H Stretch (Aromatic) | Stretching of the C-H bonds on the benzene ring. | 3000 - 3100 |

| C-H Stretch (Methyl) | Asymmetric and symmetric stretching of the methyl C-H bonds. | 2850 - 3000 |

| C=O Stretch (Amide I) | Stretching of the carbonyl double bond. | 1650 - 1690 |

| N-H Bend (Amide II) | In-plane bending of the N-H bond coupled with C-N stretching. | 1510 - 1570 |

| C-C Stretch (Aromatic) | Stretching vibrations of the benzene ring. | 1400 - 1600 |

| C-F Stretch | Asymmetric and symmetric stretching of the C-F bonds in the CF₃ group. | 1100 - 1400 |

| C-N Stretch | Stretching of the amide C-N bond. | 1200 - 1300 |

| CF₃ Bending | Bending and rocking modes of the trifluoromethyl group. | 500 - 800 |

By comparing the simulated spectrum with experimental data, researchers can confirm the molecular structure and gain insights into conformational preferences and intermolecular interactions, which can cause shifts in vibrational frequencies. arxiv.orgnih.gov

NMR Chemical Shift Prediction